Ro19-4603

Beschreibung

Eigenschaften

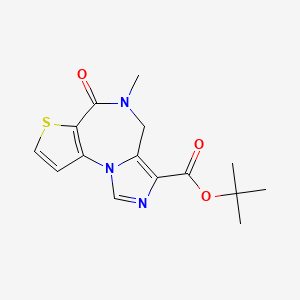

IUPAC Name |

tert-butyl 8-methyl-7-oxo-5-thia-1,8,12-triazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-15(2,3)21-14(20)11-10-7-17(4)13(19)12-9(5-6-22-12)18(10)8-16-11/h5-6,8H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGMMUKDYCABPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244173 | |

| Record name | Ro 19-4603 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99632-94-7 | |

| Record name | Ro 19-4603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099632947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 19-4603 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity of Ro19-4603 for Benzodiazepine Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Ro19-4603, an inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. The document details its binding affinity, the experimental procedures used for its determination, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits high affinity for both diazepam-sensitive (DS) and diazepam-insensitive (DI) subtypes of GABA-A receptors. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Ki Value (nM) |

| This compound | Diazepam-Sensitive (DS) GABA-A Receptors | ~ 0.2[1] |

| This compound | Diazepam-Insensitive (DI) GABA-A Receptors | ~ 2.6[1] |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for benzodiazepine receptors.

Materials:

-

Receptor Source: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell lines expressing specific GABA-A receptor subtypes.

-

Radioligand: A tritiated ([³H]) or radioiodinated ([¹²⁵I]) benzodiazepine receptor ligand with high affinity, such as [³H]-Flumazenil or [³H]-Ro 15-1788.

-

Competitor: Unlabeled this compound.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., cerebral cortex) in ice-cold buffer.

-

Homogenize the tissue in assay buffer using a tissue homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand and a constant amount of the membrane preparation.

-

Add increasing concentrations of unlabeled this compound to these tubes.

-

Include control tubes for:

-

Total Binding: Contains only the radioligand and membranes (no competitor).

-

Non-specific Binding: Contains the radioligand, membranes, and a high concentration of a standard benzodiazepine ligand (e.g., diazepam or flumazenil) to saturate all specific binding sites.

-

-

Incubate the tubes at a specific temperature (e.g., 0-4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration. This will generate a sigmoidal competition curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay.

-

And Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

-

-

Signaling Pathways and Experimental Workflow

GABA-A Receptor Signaling Pathway

Benzodiazepines and related compounds, including this compound, modulate the function of the GABA-A receptor, which is a ligand-gated ion channel. The binding of the endogenous neurotransmitter GABA to its site on the receptor opens a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepine agonists enhance the effect of GABA, increasing the frequency of channel opening. In contrast, inverse agonists like this compound bind to the benzodiazepine site and have the opposite effect: they decrease the frequency of channel opening induced by GABA, leading to a reduction in the inhibitory signal.

Caption: GABA-A receptor signaling pathway with allosteric modulation.

Experimental Workflow for Determining Binding Affinity

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Workflow for competitive radioligand binding assay.

References

Ro19-4603: A Technical Whitepaper on a Partial Inverse Agonist at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro19-4603 is a potent imidazothienodiazepine derivative that acts as a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, key experimental data, and the methodologies used for its characterization. It is intended to serve as a resource for researchers and drug development professionals interested in the modulation of the GABAergic system, particularly in the context of alcohol use disorders and other neurological conditions.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of compounds, including benzodiazepines. While benzodiazepine agonists enhance the effect of GABA, leading to sedative and anxiolytic effects, inverse agonists produce the opposite effects, such as anxiogenesis and convulsions.[1] Partial inverse agonists, such as this compound, exhibit a lower intrinsic efficacy than full inverse agonists, suggesting a more nuanced pharmacological profile with potentially therapeutic applications. Notably, this compound has been extensively studied for its ability to selectively reduce voluntary ethanol consumption in preclinical models.[2][3]

Molecular Profile and Pharmacodynamics

This compound is a partial inverse agonist that binds to the benzodiazepine site on the GABA-A receptor.[1] Its mechanism of action involves reducing the GABA-induced chloride ion flux, thereby decreasing the inhibitory tone of GABAergic neurotransmission.

Binding Affinity

This compound exhibits high affinity for GABA-A receptors, with a notable distinction between diazepam-sensitive (DS) and diazepam-insensitive (DI) subtypes. The binding affinities (Ki) are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| Diazepam-Sensitive (DS) | ~ 0.2 | [4] |

| Diazepam-Insensitive (DI) | ~ 2.6 | [4] |

In Vivo Pharmacology: Attenuation of Ethanol Consumption

A significant body of preclinical research has focused on the effects of this compound on voluntary ethanol intake, primarily in alcohol-preferring rat strains. These studies consistently demonstrate a dose-dependent and selective reduction in ethanol consumption.

Dose-Response Data

The following table summarizes key findings from in vivo studies investigating the effect of this compound on ethanol intake.

| Animal Model | Dose Range | Route of Administration | Key Findings | Reference(s) |

| Alcohol-preferring (P) rats | 0.075 - 0.30 mg/kg | Intraperitoneal (i.p.) | Marked reduction in ethanol intake at 8 hours post-administration. The 0.150 mg/kg dose approached maximal efficacy. | [5] |

| Alcohol-preferring (P) rats | 0.0045 - 0.3 mg/kg | Intraperitoneal (i.p.) | Profoundly reduced ethanol responding by as much as 97% of vehicle control on day 1. | [2] |

| Alcohol-preferring (P) rats | 2 - 100 ng | Intra-nucleus accumbens | Suppressed ethanol responding by as much as 53% of control on day 1. | [2] |

| Sardinian ethanol-preferring (sP) rats | 1 mg/kg (three times daily) | Intraperitoneal (i.p.) | Reduced voluntary ethanol consumption by about 40% during 7 days of treatment. | [3] |

Experimental Protocols

This section provides an overview of the standard methodologies employed in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

-

Membrane Preparation: Whole brains or specific brain regions (e.g., cerebellum, hippocampus) from rodents are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.

-

Assay Conditions: The membrane preparation is incubated with a specific radioligand for the benzodiazepine site (e.g., [³H]-Flumazenil or [³H]-Ro 15-1788) and varying concentrations of the unlabeled competitor, this compound.

-

Incubation and Filtration: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Studies (Whole-Cell Patch Clamp)

Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents and to quantify its partial inverse agonist activity.

Protocol:

-

Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) are transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2 for DS receptors; α4β3δ for a DI subtype).

-

Recording: Whole-cell voltage-clamp recordings are made from the transfected cells. The cell is held at a negative membrane potential (e.g., -60 mV).

-

GABA Application: A baseline current is established, and then GABA is applied at a concentration that elicits a submaximal response (e.g., EC20).

-

This compound Application: this compound is co-applied with GABA, and the change in the GABA-evoked current is measured. As a partial inverse agonist, this compound is expected to reduce the amplitude of the GABA-gated current.

-

Data Analysis: The concentration-response curve for the inhibitory effect of this compound is generated to determine its IC50. The degree of inverse agonism can be quantified by comparing the maximal inhibition produced by this compound to that of a full inverse agonist.

In Vivo Ethanol Consumption Studies

Objective: To evaluate the effect of this compound on voluntary ethanol intake in animal models.

Protocol:

-

Animal Model: Alcohol-preferring rat strains (e.g., P rats, sP rats) are commonly used. These animals have been selectively bred to voluntarily consume significant amounts of ethanol.

-

Housing and Access: Rats are individually housed with free access to two bottles, one containing an ethanol solution (e.g., 10% v/v) and the other containing water. Food is available ad libitum.

-

Baseline Measurement: A stable baseline of daily ethanol and water consumption is established over several weeks.

-

Drug Administration: this compound is administered via a specified route (e.g., intraperitoneal injection). A vehicle control group is also included.

-

Data Collection: Fluid consumption from both bottles is measured at various time points post-injection (e.g., 8 and 24 hours).

-

Data Analysis: The ethanol intake (g/kg body weight) and preference (ethanol intake / total fluid intake) are calculated and compared between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-A receptor and the modulatory effect of a partial inverse agonist like this compound.

Caption: GABA-A receptor signaling and modulation by this compound.

Experimental Workflow for Characterizing this compound

The diagram below outlines a typical experimental workflow for the preclinical characterization of a novel GABA-A receptor modulator like this compound.

Caption: Preclinical workflow for this compound characterization.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GABA-A receptor in various physiological and pathological processes. Its characterization as a partial inverse agonist with a notable ability to reduce ethanol consumption in preclinical models highlights its potential as a lead compound for the development of novel therapeutics for alcohol use disorder. Further research is warranted to fully elucidate its subtype selectivity and to translate these preclinical findings into clinical applications.

References

- 1. Ro 19-4603, a benzodiazepine receptor inverse agonist, attenuates voluntary ethanol consumption in rats selectively bred for high ethanol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convulsant action of a benzodiazepine receptor agonist/inverse agonist Ro 19-4603 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the benzodiazepine inverse agonist this compound alone and in combination with the benzodiazepine receptor antagonists flumazenil, ZK 93426 and CGS 8216, on ethanol intake in alcohol-preferring (P) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ro19-4603: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro19-4603 is a potent and selective inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike classical benzodiazepines which enhance GABAergic inhibition, this compound reduces the receptor's activity, leading to central nervous system stimulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a detailed examination of its mechanism of action, binding affinities for GABA-A receptor subtypes, and its effects in various preclinical models, particularly in the context of alcohol consumption, anxiety, and convulsant activity. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name tert-Butyl 8-methyl-7-oxo-5-thia-1,8,12-triazatricyclo[8.3.0.0²,⁶]trideca-2(6),3,10,12-tetraene-11-carboxylate, is a structurally unique compound belonging to the imidazothienodiazepine class.[1] Its chemical formula is C₁₅H₁₇N₃O₃S, and it has a molar mass of 319.38 g/mol .[1][2]

| Property | Value | Reference |

| IUPAC Name | tert-Butyl 8-methyl-7-oxo-5-thia-1,8,12-triazatricyclo[8.3.0.0²,⁶]trideca-2(6),3,10,12-tetraene-11-carboxylate | [1] |

| Chemical Formula | C₁₅H₁₇N₃O₃S | [1][2] |

| Molar Mass | 319.38 g/mol | [1][2] |

| CAS Number | 99632-94-7 | [1][2] |

| SMILES | CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CS3)C | [1] |

Mechanism of Action: Inverse Agonism at the GABA-A Receptor

This compound exerts its pharmacological effects by acting as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.

Benzodiazepine agonists, such as diazepam, enhance the effect of GABA, thereby increasing the inhibitory tone. In contrast, inverse agonists like this compound bind to the same site but produce the opposite effect: they decrease the chloride ion flux induced by GABA, thus reducing the baseline level of inhibition and leading to a state of increased neuronal excitability.

Pharmacological Properties

Binding Affinity

This compound exhibits high affinity for the benzodiazepine binding site on GABA-A receptors. Notably, it shows selectivity for different receptor populations, binding with high affinity to both diazepam-sensitive (DS) and diazepam-insensitive (DI) GABA-A receptors.

| Receptor Subtype | Ki (nM) | Reference |

| Diazepam-Sensitive (DS) | ~0.2 | |

| Diazepam-Insensitive (DI) | ~2.6 |

The differential affinity for these receptor subtypes may underlie some of its specific pharmacological effects. Diazepam-insensitive receptors, which include those containing α4 and α6 subunits, are implicated in the reinforcing effects of ethanol.[3][4]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans or preclinical models is not extensively available in the public domain. Further research is required to fully characterize its pharmacokinetic profile.

Preclinical Efficacy and Effects

Reduction of Voluntary Ethanol Consumption

A significant body of preclinical research has demonstrated the ability of this compound to reduce voluntary ethanol consumption in animal models.

Quantitative Data:

| Animal Model | Dose | Route | Effect on Ethanol Intake | Reference |

| Sardinian ethanol-preferring (sP) rats | 1 mg/kg (three times daily) | i.p. | ~40% reduction during 7 days of treatment | [5] |

| Alcohol-preferring (P) rats | 0.0045 - 0.3 mg/kg | i.p. | Profound reduction (up to 97% of vehicle control on day 1) | [3] |

| Alcohol-preferring (P) rats | 0.075, 0.150, and 0.30 mg/kg | i.p. | Markedly reduced intake at the 8-hour interval | [6] |

Experimental Protocol: Voluntary Ethanol Consumption in sP Rats

A representative experimental design to assess the effect of this compound on voluntary ethanol consumption in Sardinian ethanol-preferring (sP) rats is as follows:

Anxiogenic Effects

As an inverse agonist, this compound is expected to produce anxiety-like behaviors. This has been confirmed in preclinical studies using the light/dark box test.

Quantitative Data:

Experimental Protocol: Light/Dark Box Test in Mice

The light/dark box test is a standard paradigm to assess anxiety-like behavior in rodents.

Convulsant Activity

Consistent with its mechanism of action, this compound has been shown to possess convulsant properties.

Quantitative Data:

Studies in developing rats have shown that intraperitoneal administration of this compound can induce two types of motor seizures: minimal (predominantly clonic) and major (generalized tonic-clonic).[7] The dose required to induce these seizures varies with the age of the animal.

Experimental Protocol: Assessment of Convulsant Activity in Rats

The convulsant effects of this compound can be evaluated by observing the behavioral and electrophysiological responses following its administration.

Summary and Future Directions

This compound is a valuable pharmacological tool for investigating the role of the GABA-A receptor system in various physiological and pathological processes. Its ability to act as an inverse agonist and its selectivity for different receptor subtypes make it particularly useful for studying the mechanisms underlying alcohol dependence, anxiety, and epilepsy.

Future research should focus on a more detailed characterization of its pharmacokinetic profile to better understand its disposition in the body. Furthermore, studies exploring its effects on a wider range of GABA-A receptor subunit combinations would provide a more complete picture of its pharmacological selectivity and potential therapeutic applications. The development of radiolabeled this compound could also facilitate in vivo imaging studies to map the distribution of diazepam-insensitive GABA-A receptors in the brain.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The use of this compound is restricted to laboratory research.

References

- 1. Ro 19-4603 - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. The novel benzodiazepine inverse agonist this compound antagonizes ethanol motivated behaviors: neuropharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ro 19-4603, a benzodiazepine receptor inverse agonist, attenuates voluntary ethanol consumption in rats selectively bred for high ethanol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Convulsant action of a benzodiazepine receptor agonist/inverse agonist Ro 19-4603 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Purity of Ro19-4603 for Research Use

An examination of the available scientific literature reveals a notable absence of detailed protocols for the chemical synthesis and purification of Ro19-4603. This compound, identified as an imidazothienodiazepine inverse agonist, has been primarily characterized through its pharmacological effects in preclinical research, with a focus on its interaction with the GABA-A benzodiazepine receptor site. Despite its use in these studies, the specific methodologies for its preparation and the analytical data supporting its purity are not publicly documented in the reviewed literature.

This guide, therefore, serves to outline the general chemical class of this compound and to describe the common, albeit not specifically cited for this compound, experimental approaches for the synthesis and purification of similar heterocyclic compounds. It is important to note that the following sections are based on general principles of organic synthesis and analytical chemistry and do not represent a validated protocol for this compound.

Chemical Identity of this compound

| Attribute | Value |

| IUPAC Name | tert-Butyl 8-methyl-7-oxo-5-thia-1,8,12-triazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene-11-carboxylate |

| Molecular Formula | C15H17N3O3S |

| Molecular Weight | 319.38 g/mol |

| Chemical Class | Imidazothienodiazepine |

Hypothetical Synthesis Workflow

The synthesis of a complex heterocyclic structure like this compound would likely involve a multi-step process. A plausible, though unconfirmed, synthetic strategy could involve the initial construction of the core thieno[2,3-f][1][2]diazepine ring system, followed by the annulation of the imidazole ring.

Caption: A potential, unverified synthetic workflow for this compound.

General Experimental Protocols for Purity Determination

For a research-grade compound such as this compound, rigorous purity assessment is critical. Standard analytical techniques would be employed to determine the purity and confirm the structure of the final compound.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a cornerstone technique for assessing the purity of organic compounds. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

-

Hypothetical Protocol:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) would be a common choice.

-

Mobile Phase: A gradient elution with acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) would be typical.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm) would be used to monitor the elution.

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the molecular weight of the compound and can offer structural insights through fragmentation patterns.

-

Hypothetical Protocol:

-

Ionization: Electrospray ionization (ESI) would be a suitable method for a molecule like this compound.

-

Analysis: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

-

Hypothetical Protocol:

-

Spectra: 1H NMR and 13C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Structural Confirmation: The chemical shifts, integration of proton signals, and coupling patterns would be analyzed to confirm that the synthesized molecule has the correct structure of this compound.

-

Signaling Pathway Involvement

This compound is known to act as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor. This interaction modulates the receptor's function, leading to effects opposite to those of benzodiazepine agonists.

Caption: Mechanism of action of this compound at the GABA-A receptor.

References

- 1. The novel benzodiazepine inverse agonist this compound antagonizes ethanol motivated behaviors: neuropharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Ro19-4603: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro19-4603 is a novel imidazothienodiazepine derivative identified as a potent and selective partial inverse agonist at the benzodiazepine (BZ) binding site of the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its pharmacological profile, mechanism of action, and preclinical efficacy in modulating ethanol consumption. The document summarizes key quantitative data, details experimental methodologies, and presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor complex contains a benzodiazepine binding site, which allosterically modulates the receptor's response to GABA. While benzodiazepine agonists enhance GABAergic inhibition, leading to sedative and anxiolytic effects, inverse agonists have the opposite effect, reducing GABA-stimulated chloride ion influx and producing anxiogenic and proconvulsant effects[1]. This compound emerged from research programs investigating novel ligands for the benzodiazepine receptor with potential therapeutic applications. Its initial characterization revealed a unique profile as a partial inverse agonist with a remarkable and selective ability to reduce voluntary ethanol intake in preclinical models of alcoholism[1][2][3].

Chemical Properties

-

IUPAC Name: tert-Butyl 8-methyl-7-oxo-5-thia-1,8,12-triazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene-11-carboxylate

-

Chemical Formula: C15H17N3O3S

-

Molecular Weight: 319.38 g/mol

-

Structure: Imidazothienodiazepine

Pharmacological Characterization

The initial pharmacological assessment of this compound focused on its interaction with the benzodiazepine binding site of the GABAA receptor and its subsequent effects on neuronal activity and behavior.

Binding Affinity

In Vivo Efficacy: Reduction of Ethanol Consumption

A hallmark of this compound's pharmacological profile is its profound and selective suppression of voluntary ethanol consumption in alcohol-preferring (P) rats, a well-established animal model of alcoholism[2][7][8][9].

Table 1: Effect of Systemic this compound Administration on Ethanol Intake in Alcohol-Preferring (P) Rats [2][3]

| Dose (mg/kg, i.p.) | Effect on Ethanol Responding (Day 1) | Effect on Saccharin Responding (Day 1) |

| 0.0045 - 0.15 | Profound reduction (up to 97% of vehicle control) | No significant effect |

| 0.3 | Profound reduction | Decrease in responding |

Table 2: Effect of Intracranial this compound Microinjection into the Nucleus Accumbens on Ethanol Responding in P Rats [3]

| Dose (ng) | Effect on Ethanol Responding (Day 1) |

| 2 - 100 | Suppression (up to 53% of control) |

These studies demonstrate that this compound's effect is selective for ethanol-motivated behavior, as it does not significantly alter the consumption of other rewarding substances like saccharin, except at higher doses[3]. The prolonged effect, with suppression of ethanol intake observed even 24 hours after a single administration, is a noteworthy characteristic[2].

Other In Vivo Effects

Consistent with its classification as a benzodiazepine receptor inverse agonist, this compound exhibits proconvulsant and anxiogenic properties in animal models[10].

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor and acting as a partial inverse agonist. This action reduces the GABA-mediated influx of chloride ions through the receptor's channel, thereby decreasing the overall inhibitory tone in affected neurons[1].

Signaling Pathway

The binding of an inverse agonist like this compound to the benzodiazepine site induces a conformational change in the GABAA receptor that reduces the efficiency of GABA binding or the transduction of GABA binding into channel opening. This leads to a decrease in the frequency of chloride channel opening, resulting in reduced hyperpolarization or even depolarization of the postsynaptic neuron, making it more excitable.

Neuroanatomical Substrates

Studies involving direct microinjections of this compound into specific brain regions have implicated the nucleus accumbens as a key site for its ethanol-suppressing effects[3]. This region is a critical component of the brain's reward circuitry. It is hypothesized that this compound may specifically target GABAA receptors containing α4 subunits, which are known to be diazepam-insensitive, within the nucleus accumbens to regulate ethanol reinforcement[3].

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the initial characterization of this compound.

Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABAA receptor.

-

Radioligand: [3H]Ro 15-1788 (flumazenil), a high-affinity benzodiazepine receptor antagonist.

-

Tissue Preparation:

-

Rat brain tissue (e.g., cerebral cortex or cerebellum) is homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Ro 15-1788 and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled benzodiazepine ligand (e.g., clonazepam).

-

The incubation is carried out at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Ro 15-1788 (IC50) is determined. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Ethanol Consumption Study (General Protocol)

-

Objective: To evaluate the effect of this compound on voluntary ethanol consumption.

-

Animal Model: Selectively bred alcohol-preferring (P) rats[7][8][9]. These rats voluntarily consume significant amounts of ethanol.

-

Procedure:

-

Habituation: P rats are individually housed and given free access to water and a solution of ethanol (e.g., 10% v/v) for a period to establish a stable baseline of ethanol intake.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group receives injections of the solvent.

-

Measurement of Consumption: The volume of ethanol and water consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

-

Data Analysis: Ethanol intake (g/kg body weight) is calculated and compared between the this compound-treated and vehicle-treated groups.

-

Intracranial Microinjection Study (General Protocol)

-

Objective: To identify the neuroanatomical sites of action for this compound's effects on ethanol consumption.

-

Animal Model: Alcohol-preferring (P) rats.

-

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic apparatus.

-

Guide cannulae are surgically implanted, targeting specific brain regions such as the nucleus accumbens. Stereotaxic coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson). For the nucleus accumbens, typical coordinates might be: AP +1.6 mm, ML ±1.5 mm, DV -7.0 mm relative to bregma.

-

The cannulae are secured to the skull with dental acrylic.

-

-

Microinjection Procedure:

-

After a recovery period, a microinjection needle connected to a syringe pump is inserted into the guide cannula.

-

A small volume of this compound solution or vehicle is infused directly into the target brain region.

-

The effect on ethanol consumption is then measured as described in the in vivo consumption study protocol.

-

Synthesis

This compound is a complex heterocyclic molecule belonging to the imidazothienodiazepine class. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthetic strategy for related thieno[3,2-b]azepine structures involves multi-step organic synthesis. This typically includes the construction of the tricyclic core through cyclization reactions, followed by the introduction and modification of functional groups.

Conclusion

This compound is a significant pharmacological tool for investigating the role of the GABAA receptor system in alcohol dependence. Its potent and selective ability to reduce ethanol consumption in preclinical models highlights the therapeutic potential of modulating the benzodiazepine receptor with partial inverse agonists. Further research is warranted to fully elucidate its binding characteristics, refine its mechanism of action, and explore its potential for the development of novel treatments for alcohol use disorders. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this compound and related compounds.

References

- 1. Ro 19-4603, a benzodiazepine receptor inverse agonist, attenuates voluntary ethanol consumption in rats selectively bred for high ethanol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel benzodiazepine inverse agonist this compound antagonizes ethanol motivated behaviors: neuropharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]Ro 15-1788 binding to benzodiazepine receptors in mouse brain in vivo: marked enhancement by GABA agonists and other CNS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intermittent ethanol access schedule in rats as a preclinical model of alcohol abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Convulsant action of a benzodiazepine receptor agonist/inverse agonist Ro 19-4603 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Ro19-4603 on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro19-4603 is a novel imidazothienodiazepine that acts as a potent partial inverse agonist at the benzodiazepine (BZ) binding site of the GABA-A receptor complex. This technical guide provides a comprehensive overview of the in vivo effects of this compound on the central nervous system (CNS), with a particular focus on its influence on ethanol-motivated behaviors. The document summarizes key quantitative data from preclinical studies, details the experimental protocols utilized in this research, and presents visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

This compound has emerged as a significant pharmacological tool for investigating the role of the GABA-A/benzodiazepine receptor system in the reinforcing properties of ethanol and other CNS-related phenomena. As a benzodiazepine inverse agonist, it produces effects opposite to those of classical benzodiazepines like diazepam. Its primary mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor, which allosterically modulates the receptor to decrease the influx of chloride ions in response to GABA. This action is hypothesized to underlie its notable effects on reducing voluntary ethanol consumption in animal models. This guide synthesizes the current understanding of this compound's in vivo CNS effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: Effects of Systemic this compound on Ethanol Responding in Alcohol-Preferring (P) Rats

| Dose (mg/kg, i.p.) | Reduction in EtOH Responding (Day 1) | Sustained Reduction in EtOH Responding (Day 2) | Effect on Saccharin Responding | Reference |

| 0.0045 - 0.3 | Up to 97% | 43 - 85% | No effect except at 0.3 mg/kg | [1] |

| 0.005 - 0.30 | - | - | Not altered or increased | [2] |

| 0.009 | 19 - 0% of control (initial 15 min) | 42 - 3% of control (initial 15 min) | - | [2] |

| 0.08, 0.15, 0.30 | 57 - 45% of control (4h total) | 60 - 42% of control (4h total) | - | [2] |

| 0.075, 0.150, 0.30 | Marked reduction at 8h | No apparent effect at 24h | - | [3] |

| 1 (t.i.d. for 7 days) | ~40% reduction | - | No effect on water intake | [4] |

Table 2: Effects of Intra-Nucleus Accumbens (NA) Microinjection of this compound on Ethanol Responding in P Rats

| Dose (ng) | Reduction in EtOH Responding (Day 1) | Sustained Reduction in EtOH Responding (Day 2) | Effect on Saccharin Responding | Reference |

| 2 - 100 | Up to 53% | 43 - 85% | Not significantly altered | [1] |

Table 3: Other CNS Effects of this compound

| Effect | Animal Model | Key Findings | Reference |

| Anxiogenic Effects | Mice | Dose-dependent decrease in time spent in the lit box and number of transitions in a light/dark choice test. | [5] |

| Convulsant Action | Developing Rats (7, 12, 18, 25 days old) | Induces minimal (clonic) and major (generalized tonic-clonic) seizures. Minimal seizures are more easily induced in younger rats. | [6] |

Experimental Protocols

Operant Conditioning for Ethanol Self-Administration

-

Animal Model: Selectively bred alcohol-preferring (P) rats.[1]

-

Apparatus: Standard operant conditioning chambers equipped with two levers.

-

Procedure:

-

Rats were trained on a concurrent fixed-ratio 4 (FR4) schedule of reinforcement.

-

Pressing one lever delivered a 0.1 ml aliquot of 10% (v/v) ethanol.

-

Pressing the second lever delivered a 0.1 ml aliquot of a palatable saccharin solution (0.05% or 0.75% g/v).[1]

-

Daily sessions were conducted to establish stable responding.

-

-

Drug Administration:

-

Data Analysis: The primary dependent variables were the number of lever presses for ethanol and saccharin. Cumulative records were also analyzed to assess changes in the rate of responding over time.[1]

Two-Bottle Choice Drinking Paradigm

-

Animal Model: Sardinian ethanol-preferring (sP) rats or alcohol-preferring (P) rats.[2][4]

-

Procedure:

-

Rats were housed individually with free access to two drinking bottles.

-

One bottle contained 10% (v/v) ethanol, and the other contained either water or a palatable saccharin solution (0.0125% g/v).[2][4]

-

Fluid consumption from each bottle was measured daily to establish a baseline of voluntary ethanol intake.

-

-

Drug Administration: this compound was administered i.p. In one study, a dose of 1 mg/kg was given three times daily for 7 days.[4] In another, single doses ranging from 0.005 to 0.30 mg/kg were used.[2]

-

Data Analysis: The volume of ethanol and the alternative fluid consumed were recorded and compared between drug-treated and vehicle-control groups.

Light/Dark Choice Test for Anxiogenic Effects

-

Animal Model: Male mice.[5]

-

Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark. An opening connects the two compartments.

-

Procedure:

-

Mice were administered this compound.

-

Each mouse was placed in the center of the lit compartment.

-

The time spent in the lit box and the number of transitions between the two compartments were recorded over a specific period.

-

-

Data Analysis: A decrease in the time spent in the lit area and a reduction in the number of transitions are indicative of an anxiogenic-like effect.[5]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Mechanism of this compound as a benzodiazepine inverse agonist.

Experimental Workflow for Operant Ethanol Self-Administration

Caption: Workflow for evaluating this compound on ethanol self-administration.

Discussion and Conclusion

The available in vivo data consistently demonstrate that this compound effectively and selectively reduces voluntary ethanol consumption in rodent models of high alcohol preference.[1][2][3][4] This effect is observed following both systemic and direct intracerebral administration into the nucleus accumbens, a key region in the brain's reward circuitry.[1] The prolonged action of a single dose, with significant suppression of ethanol intake lasting for at least 24 hours, suggests a potential therapeutic window for this class of compounds.[1][2]

The proposed mechanism for this anti-alcohol effect is the inverse agonism at the benzodiazepine site of GABA-A receptors, particularly those containing the alpha4 subunit, which are known to be diazepam-insensitive.[1] By reducing the inhibitory tone mediated by GABA, this compound may counteract the reinforcing effects of ethanol.

However, the CNS profile of this compound is not without potential liabilities. Its demonstrated anxiogenic and convulsant properties are consistent with its mechanism as a benzodiazepine inverse agonist and represent significant hurdles for any potential clinical development.[5][6] The induction of seizures, particularly in developing animals, highlights the critical role of the GABAergic system in maintaining CNS stability.[6]

References

- 1. The novel benzodiazepine inverse agonist this compound antagonizes ethanol motivated behaviors: neuropharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the benzodiazepine inverse agonist this compound alone and in combination with the benzodiazepine receptor antagonists flumazenil, ZK 93426 and CGS 8216, on ethanol intake in alcohol-preferring (P) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ro 19-4603, a benzodiazepine receptor inverse agonist, attenuates voluntary ethanol consumption in rats selectively bred for high ethanol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiogenic effects of a benzodiazepine receptor partial inverse agonist, RO 19-4603, in a light/dark choice situation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convulsant action of a benzodiazepine receptor agonist/inverse agonist Ro 19-4603 in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzodiazepine Inverse Agonist Ro19-4603: A Technical Guide on its Attenuation of Alcohol-Seeking Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical research on Ro19-4603, a potent benzodiazepine receptor partial inverse agonist, and its significant impact on attenuating alcohol-seeking behavior. The document synthesizes key findings from studies utilizing selectively bred alcohol-preferring rat models, detailing the compound's mechanism of action, dose-dependent efficacy, and the experimental protocols employed to elucidate its effects. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuropharmacological profile and its potential as a therapeutic agent for alcohol use disorder (AUD).

Introduction

Alcohol use disorder remains a significant global health challenge with limited effective pharmacological interventions. The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, has long been a focal point for AUD research due to its modulation by ethanol. This compound has emerged as a noteworthy investigational compound due to its unique mechanism of action at the GABA-A receptor complex. Unlike benzodiazepine agonists which enhance GABAergic transmission and can have sedative and addictive properties, this compound acts as a partial inverse agonist, producing effects opposite to those of agonists. This property is hypothesized to counteract the reinforcing effects of alcohol, thereby reducing the motivation to consume it. This guide will delve into the core preclinical evidence supporting the role of this compound in mitigating alcohol-seeking behaviors.

Mechanism of Action: Modulation of the GABA-A Receptor

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel. As a partial inverse agonist, it reduces the constitutive activity of the receptor and antagonizes the positive allosteric modulation induced by substances like ethanol. This action is thought to be particularly relevant in the context of alcohol's reinforcing properties, which are, in part, mediated by the enhancement of GABAergic neurotransmission in key brain reward circuits, such as the nucleus accumbens.[1] While the precise binding affinities of this compound to different GABA-A receptor α-subunit subtypes have not been extensively reported in publicly available literature, research suggests a potential role for α4-containing GABA-A receptors in the nucleus accumbens in mediating its suppressive effects on ethanol responding.

Quantitative Data on the Efficacy of this compound

Preclinical studies have consistently demonstrated the efficacy of this compound in reducing voluntary ethanol consumption in rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Voluntary Ethanol Consumption in Sardinian Ethanol-Preferring (sP) Rats

| Dosage (mg/kg, i.p.) | Administration Schedule | Reduction in Ethanol Consumption | Effect on Water Intake | Reference |

| 1 | Three times daily for 7 days | ~40% | No significant reduction | [2] |

Table 2: Dose-Dependent Effects of this compound on Ethanol Responding in Alcohol-Preferring (P) Rats in an Operant Conditioning Paradigm

| Dosage (mg/kg, i.p.) | Reduction in Ethanol Responding (Day 1) | Effect on Saccharin Responding | Reference |

| 0.0045 - 0.3 | Up to 97% | No effect, except at the highest dose (0.3 mg/kg) |

Table 3: Effects of Intra-Nucleus Accumbens Microinjections of this compound on Ethanol Responding in P Rats

| Dosage (ng) | Reduction in Ethanol Responding (Day 1) | Reference |

| 2 - 100 | Up to 53% |

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound on alcohol-seeking behavior.

Animal Models

The majority of studies utilized selectively bred rat lines with a high preference for ethanol, such as the Sardinian ethanol-preferring (sP) rats and the alcohol-preferring (P) rats. These models are considered to have high face validity for studying the neurobiological underpinnings of high alcohol consumption.

Two-Bottle Choice Paradigm

-

Objective: To assess voluntary ethanol consumption.

-

Procedure:

-

Rats are individually housed and given continuous access to two bottles.

-

One bottle contains a 10% (v/v) ethanol solution, and the other contains water.

-

The positions of the bottles are alternated daily to control for side preference.

-

Fluid consumption from both bottles is measured daily.

-

After a stable baseline of ethanol consumption is established, rats are administered this compound or a vehicle control.

-

Ethanol and water intake are monitored for a specified period post-injection.

-

Operant Self-Administration Paradigm

-

Objective: To measure the motivation to work for ethanol reinforcement.

-

Procedure:

-

Rats are trained in operant conditioning chambers equipped with two levers.

-

Pressing one "active" lever results in the delivery of a small amount of 10% (v/v) ethanol, while pressing the "inactive" lever has no consequence.

-

Initially, a continuous reinforcement schedule (Fixed Ratio 1, FR1) is used, where every press on the active lever is rewarded.

-

The reinforcement schedule is then progressively increased (e.g., to FR4), requiring more effort to obtain the reward.

-

In some studies, a concurrent choice is offered between ethanol and a palatable solution like saccharin, each associated with a different lever.

-

Once stable responding is achieved, the effects of different doses of this compound are assessed by administering the compound before the operant session.

-

The number of lever presses for ethanol and the alternative reinforcer are recorded and analyzed.

-

Discussion and Future Directions

Future research should aim to:

-

Determine the specific binding affinities of this compound for various GABA-A receptor α-subunits to better understand its selectivity and potential side-effect profile.

-

Investigate the effects of this compound in more complex models of alcohol addiction, such as those incorporating relapse and withdrawal-induced drinking.

-

Explore the translational potential of this compound through carefully designed early-phase clinical trials in individuals with AUD.

Conclusion

This compound represents a promising pharmacological agent for the treatment of alcohol use disorder. Its ability to attenuate alcohol-seeking behavior through a novel mechanism at the GABA-A receptor warrants further investigation. The data presented in this technical guide provide a solid foundation for continued research and development of this and similar compounds.

References

An In-depth Technical Guide to the GABAA Receptor Subtype Selectivity of Ro19-4603

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro19-4603 is a notable pharmacological tool and potential therapeutic agent that acts as a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. Its unique profile of selectively modulating GABAergic neurotransmission has prompted investigations into its therapeutic potential, particularly in the context of alcohol abuse disorders. This technical guide provides a comprehensive overview of the GABAA receptor subtype selectivity of this compound, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through signaling pathway and experimental workflow diagrams. Understanding the nuanced interactions of this compound with different GABAA receptor isoforms is critical for advancing our knowledge of GABAergic pharmacology and for the development of novel therapeutics with improved efficacy and side-effect profiles.

Introduction to this compound and GABAA Receptors

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). These receptors are ligand-gated ion channels composed of five subunits, typically a combination of α, β, and γ subunits. The heterogeneity of these subunits gives rise to a wide variety of GABAA receptor subtypes, each with distinct pharmacological properties and anatomical distributions. The benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits, is a key allosteric modulatory site. Ligands that bind to this site can be classified as agonists, antagonists, or inverse agonists, depending on their effect on the receptor's response to GABA.

This compound is classified as a partial inverse agonist at the BZD site.[1][2][3] Unlike full inverse agonists which produce a strong negative modulation of GABA's effects and can be anxiogenic and proconvulsant, partial inverse agonists exhibit a more moderate effect. This property makes them attractive candidates for therapeutic development, as they may offer a better balance between desired efficacy and adverse effects. This compound has been shown to antagonize the effects of ethanol and reduce voluntary ethanol consumption in animal models, suggesting its potential utility in the treatment of alcohol use disorders.[1][2]

Quantitative Analysis of this compound's Subtype Selectivity

A thorough understanding of a ligand's subtype selectivity is paramount for predicting its physiological effects and therapeutic window. The affinity and functional potency of this compound at different GABAA receptor subtypes determine its overall pharmacological profile. The most common subtypes in the CNS that contain a benzodiazepine binding site are α1βxγ2, α2βxγ2, α3βxγ2, and α5βxγ2.

While specific values for this compound are not available, the general approach to determining subtype selectivity involves comparing the binding affinities and functional potencies across a panel of cell lines, each expressing a specific combination of GABAA receptor subunits. For instance, a compound with a lower Ki value for α3-containing receptors compared to α1-, α2-, and α5-containing receptors would be considered α3-selective.[4]

Experimental Protocols for Determining Subtype Selectivity

The determination of a compound's GABAA receptor subtype selectivity involves two primary types of in vitro assays: radioligand binding assays and functional assays (electrophysiology).

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype. This is typically achieved through competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various GABAA receptor subtypes.

Materials:

-

Cell lines stably expressing specific human or rodent GABAA receptor subunit combinations (e.g., HEK293 cells expressing α1β2γ2, α2β2γ2, α3β2γ2, or α5β2γ2).

-

Membrane preparations from these cell lines.

-

A radiolabeled benzodiazepine site ligand, such as [3H]flumazenil or [3H]Ro 15-1788.

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Scintillation fluid and a scintillation counter.

-

Non-specific binding control (e.g., a high concentration of an unlabeled benzodiazepine like diazepam).

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the desired GABAA receptor subtype in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membranes multiple times to remove endogenous substances.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radiolabeled competitor).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the bound and free radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp recordings from mammalian cells, are used to measure the functional effects of a compound on the GABAA receptor. These assays can determine whether a compound is an agonist, antagonist, or inverse agonist, and quantify its potency and efficacy.

Objective: To determine the functional potency (IC50 or EC50) and efficacy of this compound as a partial inverse agonist at different GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293).

-

cRNAs encoding the desired GABAA receptor subunits for injection into oocytes, or plasmids for transfection into mammalian cells.

-

GABA solutions at various concentrations.

-

This compound solutions at various concentrations.

-

Recording solutions (e.g., for TEVC, a high-chloride Ringer's solution).

-

Two-electrode voltage clamp or patch-clamp setup.

Procedure (Two-Electrode Voltage Clamp):

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired α, β, and γ subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the resulting current. As an inverse agonist, this compound is expected to reduce the GABA-evoked current.

-

Data Analysis: Measure the peak amplitude of the current at each this compound concentration. Plot the percentage inhibition of the GABA-evoked current against the logarithm of the this compound concentration. Fit the data to a concentration-response curve to determine the IC50 (the concentration of this compound that causes 50% of the maximal inhibition). The maximal inhibition observed reflects the efficacy of this compound as a partial inverse agonist at that specific receptor subtype.

Visualizing Key Concepts

Signaling Pathway of GABAA Receptor Modulation

The following diagram illustrates the signaling pathway of a GABAA receptor in the presence of GABA and a partial inverse agonist like this compound.

Caption: GABAA receptor signaling with a partial inverse agonist.

Experimental Workflow for Determining Subtype Selectivity

The following diagram outlines the general workflow for assessing the subtype selectivity of a compound like this compound.

Caption: Workflow for GABAA receptor subtype selectivity screening.

Conclusion

This compound remains a valuable research tool for probing the function of the GABAergic system and holds promise as a lead compound for the development of therapeutics for conditions such as alcohol dependence. While its characterization as a partial inverse agonist is well-established, a detailed public quantitative profile of its selectivity across the major benzodiazepine-sensitive GABAA receptor subtypes is currently lacking. The experimental protocols detailed in this guide provide a clear framework for generating such crucial data. Future research focused on elucidating the precise binding affinities and functional potencies of this compound at α1, α2, α3, and α5-containing GABAA receptors will be instrumental in fully understanding its pharmacological profile and in guiding the design of next-generation subtype-selective modulators with enhanced therapeutic potential.

References

- 1. Ro 19-4603, a benzodiazepine receptor inverse agonist, attenuates voluntary ethanol consumption in rats selectively bred for high ethanol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anxiogenic effects of a benzodiazepine receptor partial inverse agonist, RO 19-4603, in a light/dark choice situation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ro19-4603 in Modulating Ethanol Reinforcement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the benzodiazepine receptor partial inverse agonist, Ro19-4603, and its significant role in modulating the reinforcing effects of ethanol. The document synthesizes key findings from preclinical research, offering a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying neurobiological mechanisms.

Introduction: The Challenge of Alcohol Use Disorder and the Promise of a Novel Target

Alcohol use disorder (AUD) remains a significant global health concern with limited therapeutic options. The reinforcing properties of ethanol, which drive compulsive consumption, are primarily mediated by the mesolimbic dopamine system. A key modulator of this system is the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This compound, a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor, has emerged as a promising pharmacological tool to investigate the role of this receptor complex in ethanol reinforcement and as a potential lead for the development of novel therapeutics for AUD.

Quantitative Data on the Effects of this compound on Ethanol Reinforcement

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on ethanol consumption and related behaviors.

Table 1: Effect of this compound on Voluntary Ethanol Consumption in Alcohol-Preferring Rats

| Animal Model | This compound Dose | Administration Route | Treatment Duration | Effect on Ethanol Intake | Effect on Water Intake | Reference |

| Sardinian ethanol-preferring (sP) rats | 1 mg/kg (three times daily) | Intraperitoneal (i.p.) | 7 days | ~40% reduction | No significant change | [1] |

Table 2: Dose-Dependent Effects of Systemic this compound on Operant Responding for Ethanol

| Animal Model | This compound Dose (mg/kg, i.p.) | Reinforcer | Schedule of Reinforcement | Effect on Ethanol Responding (Day 1) | Effect on Saccharin Responding |

| Alcohol-preferring (P) rats | 0.0045 - 0.3 | 10% (v/v) Ethanol vs. Saccharin | Concurrent FR-4 | Up to 97% reduction | No effect, except at the highest dose (0.3 mg/kg) |

Table 3: Effects of Intra-Nucleus Accumbens Microinjections of this compound on Operant Responding for Ethanol

| Animal Model | This compound Dose (ng) | Reinforcer | Schedule of Reinforcement | Effect on Ethanol Responding (Day 1) |

| Alcohol-preferring (P) rats | 2 - 100 | 10% (v/v) Ethanol vs. Saccharin | Concurrent FR-4 | Up to 53% reduction |

Experimental Protocols

This section provides detailed methodologies for the key experimental paradigms used to assess the effects of this compound on ethanol reinforcement.

Operant Ethanol Self-Administration

This paradigm assesses the reinforcing properties of ethanol by requiring an animal to perform a specific action (e.g., lever press) to receive an ethanol reward.

Protocol:

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light above each lever.

-

Subjects: Alcohol-preferring (P) rats are often used due to their high voluntary ethanol consumption.

-

Training:

-

Acquisition: Rats are trained to press one lever for a 10% (v/v) ethanol solution and the other for a control substance, typically water or a saccharin solution, on a fixed-ratio 1 (FR-1) schedule (one press results in one reward).

-

Schedule of Reinforcement: Once responding is stable, the schedule is often shifted to a fixed-ratio 4 (FR-4) schedule to increase the work required for a reward.

-

Concurrent Access: To assess the specificity of the drug's effect on ethanol reinforcement, a concurrent access paradigm is often employed where rats have simultaneous access to both an ethanol-delivering lever and a saccharin-delivering lever.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses prior to the self-administration session. For site-specific effects, microinjections are made directly into brain regions like the nucleus accumbens.

-

Data Collection: The number of lever presses on each lever is recorded to determine the preference for ethanol over the alternative reinforcer.

Conditioned Place Preference (CPP)

While a specific study combining this compound with an ethanol CPP paradigm was not identified, this section outlines a general protocol for ethanol-induced CPP in rats, which could be adapted to investigate the effects of this compound.

Protocol:

-

Apparatus: A three-chambered apparatus with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.

-

Subjects: Male Sprague-Dawley or alcohol-preferring rats.

-

Procedure:

-

Pre-conditioning (Day 1): Rats are allowed to freely explore all three chambers for 15 minutes to determine baseline preference for each conditioning chamber.

-

Conditioning (Days 2-9):

-

On alternate days, rats receive an intraperitoneal (i.p.) injection of ethanol (e.g., 0.7-1.5 g/kg) and are confined to one of the conditioning chambers for 30 minutes.[2]

-

On the intervening days, they receive a saline injection and are confined to the opposite chamber for the same duration.

-

-

Test (Day 10): Rats are placed in the central chamber with free access to both conditioning chambers for 15 minutes, and the time spent in each chamber is recorded. An increase in time spent in the ethanol-paired chamber indicates a conditioned place preference.

-

-

Potential Adaptation for this compound: this compound could be administered prior to the ethanol conditioning sessions to assess its ability to block the acquisition of ethanol-induced CPP, or prior to the test session to evaluate its effect on the expression of an already established preference.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. While a direct study of this compound's effect on ethanol-induced dopamine release is lacking, this protocol describes the general methodology.

Protocol:

-

Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution.

-

Basal Level Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Ethanol (e.g., 1-2 g/kg, i.p.) is administered, and dialysate collection continues to monitor changes in dopamine concentration.

-

Sample Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Potential Adaptation for this compound: this compound could be administered prior to ethanol injection to determine its influence on the ethanol-induced increase in nucleus accumbens dopamine.

Signaling Pathways and Mechanisms of Action

The reinforcing effects of ethanol are intricately linked to the mesolimbic dopamine pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAcc). Ethanol increases the firing of VTA dopamine neurons, leading to dopamine release in the NAcc. This process is heavily modulated by GABAergic signaling.

This compound acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. Unlike agonists which enhance the effect of GABA, inverse agonists reduce the constitutive activity of the receptor, thereby decreasing GABAergic inhibition.

Caption: Proposed mechanism of this compound in modulating ethanol reinforcement.

The diagram above illustrates the proposed mechanism. Ethanol directly excites VTA dopamine neurons and also enhances the activity of GABAergic interneurons that inhibit these dopamine neurons. The net effect is an increase in dopamine release in the nucleus accumbens, leading to reinforcement. This compound, by acting as a partial inverse agonist at GABA-A receptors on these interneurons, reduces their inhibitory influence on dopamine neurons. This counteracts the reinforcing effects of ethanol.

Caption: Workflow for operant ethanol self-administration studies with this compound.

This workflow outlines the key steps in a typical operant self-administration experiment designed to test the efficacy of this compound in reducing ethanol-seeking behavior.

Conclusion and Future Directions

The evidence strongly suggests that this compound effectively attenuates ethanol reinforcement in preclinical models. Its mechanism of action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor highlights the critical role of this receptor complex in the neurobiology of alcohol addiction. The data indicate that by modulating GABAergic inhibition within the mesolimbic dopamine system, this compound can reduce the motivation to consume ethanol.

Future research should focus on several key areas:

-